Iodophenpropit dihydrobromide
Iodophenpropit dihydrobromide
Brand Name:
Vulcanchem
CAS No.:
143407-29-8
VCID:
VC21079360
InChI:
InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)/i16-2
SMILES:
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br
Molecular Formula:
C15H19IN4S
Molecular Weight:
412.3 g/mol
Iodophenpropit dihydrobromide
CAS No.: 143407-29-8
Cat. No.: VC21079360
Molecular Formula: C15H19IN4S
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143407-29-8 |
|---|---|
| Molecular Formula | C15H19IN4S |
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | 3-(1H-imidazol-5-yl)propyl N'-[2-(4-(125I)iodanylphenyl)ethyl]carbamimidothioate |
| Standard InChI | InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)/i16-2 |
| Standard InChI Key | UBHYDQAARZKHEZ-RFLHHMENSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)[125I] |
| SMILES | C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br |
| Canonical SMILES | C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator